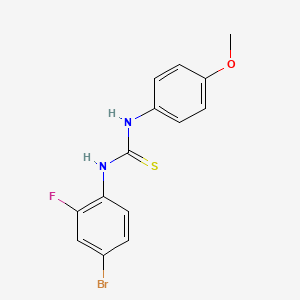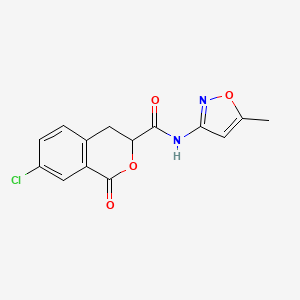![molecular formula C20H19N3O5S3 B4626087 N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)
N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide often involves multiple steps, including condensation reactions and the use of catalysts. For example, a related compound's synthesis involved refluxing an intermediate with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel et al., 2010). Another method includes cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid at reflux temperature, demonstrating the complexity and variety of synthetic routes possible for such compounds (El-Gaby et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this class, including thiazolidinone derivatives, can be determined using various spectroscopic and crystallographic techniques. For instance, a related compound's molecular structure was elucidated using single-crystal X-ray diffraction, showing a monoclinic space group (Saeed et al., 2010). Such detailed structural analysis aids in understanding the compound's reactivity and potential interactions.
Chemical Reactions and Properties
Thiazolidinone derivatives, like the one , often participate in various chemical reactions, including addition reactions and cyclizations. For example, 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones were found to react with o-aminobenzenethiol, leading to novel compounds (Nagase, 1974). These reactions highlight the chemical versatility and reactivity of thiazolidinone-based compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's behavior in various environments and applications. Although specific data on N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is not provided, related studies on thiazolidinone derivatives offer insights. For instance, the crystal structure of a related compound provided information on its solid-state behavior and potential for forming hydrogen bonds and π-π stacking interactions, which could influence its physical properties (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are integral to understanding a compound's potential applications and interactions. The reaction of related thiazolidinone derivatives with various electrophiles and nucleophiles, leading to a range of products, underscores the chemical diversity and potential utility of these compounds in synthetic chemistry (Abbasi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
One study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their photophysical and photochemical properties suggest they have remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. This includes derivatives of N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, which were found to be potent against various tested strains (Helal et al., 2013).
Novel 2-Thioxo-4-Thiazolidinones with Antimicrobial Activity
Another study involved the synthesis of novel 2-thioxo-4-thiazolidinones and their derivatives, showing in vitro antibacterial and antifungal activities. These compounds were characterized by spectroscopic and mass spectral studies, indicating their potential as antimicrobial agents (El-Gaby et al., 2009).
Anticonvulsant Agents
Research into heterocyclic compounds containing a sulfonamide thiazole moiety led to the synthesis of derivatives with evaluated anticonvulsant activity. Among these, certain compounds exhibited significant effects, offering protection against picrotoxin-induced convulsion and highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Eigenschaften
IUPAC Name |
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c1-28-15-6-2-13(3-7-15)12-17-19(25)23(20(29)30-17)11-10-18(24)22-14-4-8-16(9-5-14)31(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,26,27)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENOXLNJRSMFSK-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(4-sulfamoylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)
![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)
![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)